molecular formula C21H27FN2O2 B4038425 5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol

5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol

Cat. No.: B4038425
M. Wt: 358.4 g/mol
InChI Key: ZAXLLBZMOFFLTH-UHFFFAOYSA-N
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Description

5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol is a useful research compound. Its molecular formula is C21H27FN2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20565627 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research into nucleophilic aromatic substitution reactions provides foundational knowledge for the synthesis and modification of complex organic compounds, including various phenols and piperidines. This area is crucial for developing new pharmaceuticals, agrochemicals, and materials. For instance, Pietra and Vitali (1972) discussed the kinetics and mechanisms of nucleophilic aromatic substitution reactions, which are pertinent to understanding how to manipulate compounds such as 5-{[1-(2-fluorobenzyl)-3-piperidinylamino]methyl}-2-methoxyphenol for specific applications (Pietra & Vitali, 1972).

Environmental Impact of Organic Compounds

Understanding the occurrence, fate, and behavior of organic compounds in the environment, including their biodegradation and potential for bioaccumulation, is essential for assessing the environmental impact of new chemicals. Haman et al. (2015) reviewed the environmental presence and degradation pathways of parabens, a class of preservatives that share some functional similarities with the target compound in terms of phenolic structures and potential environmental persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacogenetics and Personalized Medicine

The study of genetic polymorphisms, such as those in the MTHFR gene, provides insights into how individuals might respond differently to certain compounds, highlighting the importance of personalized medicine. De Mattia and Toffoli (2009) discussed the role of MTHFR polymorphisms in modulating the efficacy and toxicity of antifolate and fluoropyrimidine drugs, which could be relevant for compounds targeting similar pathways or requiring individualized dosing strategies (De Mattia & Toffoli, 2009).

Fluorophores and Chemosensors

Research into fluorophores and chemosensors, such as those based on 4-methyl-2,6-diformylphenol, is vital for developing new diagnostic tools and sensors. Roy (2021) reviewed DFP-based fluorescent chemosensors, which could guide the development of novel sensors or diagnostic reagents using structurally related compounds (Roy, 2021).

Liquid Crystal Dimers and Phase Behavior

The study of liquid crystal dimers, like those reported by Henderson and Imrie (2011), provides insights into material science and the design of advanced materials with unique optical and electronic properties. This research is relevant for exploring the potential of complex organic molecules in creating new materials with tailored phase behaviors (Henderson & Imrie, 2011).

Properties

IUPAC Name

5-[[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2/c1-23(13-16-9-10-21(26-2)20(25)12-16)18-7-5-11-24(15-18)14-17-6-3-4-8-19(17)22/h3-4,6,8-10,12,18,25H,5,7,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXLLBZMOFFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)O)C2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol
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5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol
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5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.